![molecular formula C28H27N5O3 B2751073 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-83-4](/img/structure/B2751073.png)

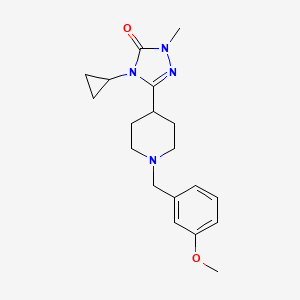

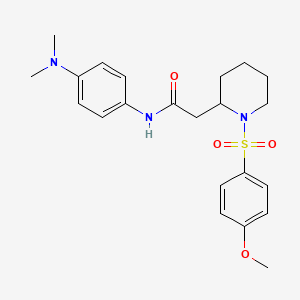

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are part of a larger class of molecules known as azoles, which are nitrogen-containing heterocycles . They have been found to possess various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonyl bromides with active methylene compounds . The resulting compounds can then undergo further reactions to form a variety of derivatives .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a six-membered pyrimidine ring fused with a five-membered 1,2,4-triazole ring . The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the 1,2,4-triazole ring contains three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions to form structurally diverse derivatives. These reactions can involve the substitution of the aryl ring, derivatization of the pyrimidine nitrogen, and substitutions at the carbon positions .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on their exact structure. In general, these compounds are characterized by their nitrogen-rich heterocyclic structure, which allows them to readily bind with a variety of enzymes and receptors in biological systems .Applications De Recherche Scientifique

Synthesis and Characterization

A compound closely related to the specified chemical, synthesized using the Biginelli protocol, was characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses. It demonstrated antimicrobial and antioxidant activities, showcasing its potential in biological applications (Gilava et al., 2020).

Antimicrobial and Antioxidant Properties

The synthesis of triazolopyrimidines, including a compound with structural similarities to the one , was performed. These compounds were evaluated for their antimicrobial and antioxidant activities. Such research highlights the potential use of these compounds in developing new antimicrobial agents (Gilava et al., 2020).

Biological Activity Evaluation

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, aiming to assess their analgesic and anti-inflammatory activities. These compounds were evaluated as COX-1/COX-2 inhibitors, showing significant inhibitory activity and potential as new therapeutic agents (Abu‐Hashem et al., 2020).

Supramolecular Chemistry Applications

A study on pyrimidine derivatives explored their potential as ligands for co-crystallization, forming 2D and 3D networks through hydrogen-bonding interactions. This work contributes to the field of supramolecular chemistry, demonstrating how such compounds can be used to engineer novel materials with specific properties (Fonari et al., 2004).

Chemical Structure and Mechanism Studies

Research on triazolopyrimidines prepared through specific reactions provided insights into their chemical structure and the mechanisms underlying their formation. Such studies are crucial for understanding the chemical behavior of these compounds and for designing new molecules with desired properties (Lashmanova et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

Generally, drugs work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers a series of biochemical events leading to the drug’s therapeutic effect.

Biochemical Pathways

Compounds with similar structures have been found to influence various pathways related to inflammation, oxygen sensing, and signal transduction .

Result of Action

Similar compounds have been found to have significant effects on cell proliferation and inflammation .

Orientations Futures

Given the diverse biological activities exhibited by [1,2,4]triazolo[1,5-a]pyrimidines, there is significant interest in the development of new derivatives of these compounds. Future research will likely focus on the design and synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines with enhanced biological activities .

Propriétés

IUPAC Name |

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-18-9-12-22(13-10-18)32-27(34)25-19(2)31-28-29-17-30-33(28)26(25)21-11-14-23(24(15-21)35-3)36-16-20-7-5-4-6-8-20/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOBRSZVHGHIMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)

![2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2750993.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)

methanone](/img/structure/B2751000.png)

![N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751002.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)

![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)